2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)
Description
This compound (CAS 2763759-57-3) features a fluoromethyl-substituted azetidine ring linked to an ethanamine backbone and two 4-methylbenzenesulfonic acid (tosylic acid) groups. Its molecular formula is C₂₀H₂₉FN₂O₆S₂, with a molecular weight of 476.6 g/mol . The Smiles string (Cc1ccc(S(=O)(=O)O)cc1.Cc1ccc(S(=O)(=O)O)cc1.NCCN1CC(CF)C1) highlights the azetidine core (1-azetidinyl), fluoromethyl (-CF) substituent, ethanamine linker, and dual tosyl groups.
Properties
Molecular Formula |
C20H29FN2O6S2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H8O3S.C6H13FN2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-3-6-4-9(5-6)2-1-8/h2*2-5H,1H3,(H,8,9,10);6H,1-5,8H2 |
InChI Key |
DFLODVJZWZMLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCN)CF |
Origin of Product |
United States |
Preparation Methods
Preparation of tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate
The initial step involves synthesizing the protected azetidine derivative. According to patent WO2018108954A1, a common route involves nucleophilic substitution on a suitable azetidine precursor:
- Starting Material: Tert-butyl 3-aminocyclobutane-1-carboxylate
- Reagent: Fluoromethylating agents such as tetra-n-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine (HF/TEA)
- Reaction Conditions: Reflux in dry solvents like tetrahydrofuran (THF) or acetonitrile, with the fluorinating reagent added dropwise under inert atmosphere (usually nitrogen or argon). The process typically occurs at temperatures around 0–25°C to prevent decomposition.
This step introduces the fluoromethyl group at the 3-position of the azetidine ring, forming tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.
Deprotection and Functionalization
- Deprotection: The tert-butyl group can be removed using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, yielding free 3-(fluoromethyl)azetidin-1-amine.
- Amine Functionalization: The amino group can be further reacted with ethylene oxide or related reagents to introduce the ethan-1-amine moiety, following protocols similar to those for aminoalkylation.
Formation of the 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine
This step involves linking the azetidine core to an ethan-1-amine chain:
- Method: Nucleophilic substitution or reductive amination.
- Reagents: Ethylenediamine or ethanoic derivatives, with catalysts like palladium or platinum if needed.
- Reaction Conditions: Conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–120°C).
The key is to attach the azetidine ring to the ethylamine chain, forming the target compound's core structure.
Synthesis of Bis(4-methylbenzene-1-sulfonic acid) (p-Toluenesulfonic acid salt)
Sulfonation of p-Xylene
- Starting Material: p-Xylene (4-methylbenzene)
- Reagent: Fuming sulfuric acid (oleum) or concentrated sulfuric acid
- Reaction Conditions: Reflux at 130°C, with careful control to avoid over-sulfonation. The sulfonation introduces sulfonic acid groups at the benzene ring, forming bis(4-methylbenzene-1-sulfonic acid).
Purification
- The crude sulfonic acid is neutralized with sodium hydroxide to form sodium sulfonate salts, then acidified with hydrochloric acid to precipitate the free acid.
- The product is recrystallized from water or ethanol to obtain pure bis(4-methylbenzene-1-sulfonic acid).
Final Assembly: Formation of the Salt
The final step involves combining the synthesized azetidine derivative with bis(4-methylbenzene-1-sulfonic acid):
- Method: Acid-base neutralization
- Procedure: Dissolve the azetidine compound in a suitable solvent like ethanol or methanol, then add an equimolar amount of bis(4-methylbenzene-1-sulfonic acid) under stirring.
- Conditions: Room temperature or mild heating (around 50°C) to facilitate salt formation.
- Purification: Crystallization or filtration to isolate the final product.
Summary Table of Preparation Methods
| Step | Reaction | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Fluoromethylation of azetidine | TBAF or HF/TEA | Reflux in THF or acetonitrile | Inert atmosphere, low temperature |
| 2 | Deprotection of tert-butyl group | TFA | Room temperature in DCM | Yields free amino group |
| 3 | Linkage to ethan-1-amine | Ethylenediamine derivatives | Elevated temperature in DMF | Nucleophilic substitution |
| 4 | Sulfonation of p-xylene | Fuming sulfuric acid | Reflux at 130°C | Controlled sulfonation |
| 5 | Salt formation | Bis(4-methylbenzene-1-sulfonic acid) + amine | Room temp or mild heating | Acid-base neutralization |
In-Depth Research Findings
Recent patents and literature emphasize the importance of controlled fluoromethylation reactions, often utilizing fluoride sources like TBAF or HF-based reagents, due to their high reactivity and selectivity in introducing fluoromethyl groups onto nitrogen heterocycles. The sulfonation process is well-established, with reaction conditions carefully optimized to prevent over-sulfonation or degradation of aromatic rings.
The synthesis of the azetidine core is complex, often requiring protective group strategies and selective functionalization steps. The final salt formation is straightforward, relying on acid-base chemistry, with purification achieved through recrystallization.
Chemical Reactions Analysis
Amine-Related Reactions
The primary amine group enables nucleophilic reactions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM, 0–5°C | N-Acetyl derivative | Forms stable amides with >85% yield under anhydrous conditions. |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylated product | Requires phase-transfer catalysts for efficient quaternization. |
| Protonation | Aqueous HCl | Water-soluble ammonium salt | Enhances solubility for pharmaceutical formulations. |
Azetidine Ring Reactivity
The strained four-membered azetidine ring participates in:
Ring-Opening Reactions
-
Acid-Catalyzed Hydrolysis : In 6M HCl at 60°C, the ring opens to form γ-fluoroaminobutanol derivatives.
-
Nucleophilic Attack : Reacts with thiophosgene to yield thioether-linked products, retaining fluoromethyl functionality .
Electrophilic Substitution
-
Limited due to fluoromethyl electron-withdrawing effects; occurs selectively at the azetidine nitrogen under Friedel-Crafts conditions.
Fluoromethyl Group Reactivity
The -CF₂H group (compared to -CH₃ in analogs) undergoes:
Counterion-Dependent Reactions
The bis(4-methylbenzenesulfonic acid) counterion influences:
-
Ion Exchange : Reacts with NaHCO₃ to liberate free amine, enabling further functionalization.
-
Thermal Stability : Decomposes above 200°C, releasing SO₃ gas (TGA data) .
Comparative Reactivity with Structural Analogs
Key differences from non-fluorinated analogs:
| Feature | This Compound | 2-(3-(Chloromethyl)azetidin-1-yl)ethan-1-amine |
|---|---|---|
| Hydrolysis Rate | Slower (CF₂H stabilizes ring) | Faster (Cl⁻ better leaving group) |
| Nucleophilicity | Reduced (fluorine electronegativity) | Higher |
| Thermal Stability | >200°C | ~180°C |
Scientific Research Applications
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Azetidine Derivatives
Azetidine-containing compounds are valued for their conformational rigidity and bioactivity. The target compound’s 3-(fluoromethyl)azetidine substituent distinguishes it from analogs:
Key Observations :
- The fluoromethyl group in the target compound may reduce metabolic degradation compared to alkylamino substituents (e.g., diethylamino, pyrrolidinyl), which are prone to oxidative dealkylation .
- Azetidine’s strained four-membered ring improves binding affinity in bioactive molecules, though the target compound’s biological role remains uncharacterized in the provided evidence.
Sulfonic Acid Salts
The bis(4-methylbenzenesulfonic acid) groups in the target compound contrast with other sulfonates:
Key Observations :
- Tosylates (4-methylbenzenesulfonates) are widely used to improve solubility and crystallinity of amine derivatives, as seen in the target compound .
- Unlike sulfonylureas (e.g., ethametsulfuron methyl ester), which rely on a sulfonylurea bridge for herbicidal activity, the target compound’s sulfonic acid groups likely serve as counterions rather than functional pharmacophores .
Molecular Weight and Functional Complexity
The target compound’s molecular weight (476.6 g/mol ) positions it within the range of mid-sized bioactive molecules. For comparison:
- Triflusulfuron methyl ester (herbicide): ~414 g/mol .
- Patent pyrido-pyrimidinones (e.g., compound 85): Estimated >500 g/mol due to larger heterocyclic cores .
Research Implications and Limitations
- Fluorine Effects: The fluoromethyl group may enhance blood-brain barrier penetration or enzymatic stability compared to non-fluorinated analogs, though specific data is lacking .
- Data Gaps : Physical properties (e.g., solubility, logP) and biological activity data are absent in the provided evidence, limiting direct functional comparisons.
- Synthetic Challenges: Introducing fluoromethyl groups to azetidine requires specialized reagents (e.g., fluoromethylation agents), contrasting with simpler alkylation routes for diethylamino/pyrrolidinyl analogs .
Biological Activity
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of estrogen receptors and its implications in cancer treatment. This article explores its biological activity, synthesis methods, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-amine bis(4-methylbenzenesulfonate) |
| Molecular Formula | CHF NOS |
| CAS Number | 2092050-69-4 |
| Molecular Weight | 346.42 g/mol |
| Purity | 95% |
Estrogen Receptor Modulation
Research indicates that the compound acts as an intermediate in the synthesis of estrogen receptor modulators. Estrogen receptors (ERs), particularly ER-alpha and ER-beta, are critical in various cancers such as breast and ovarian cancer. The interaction of this compound with ERs could lead to significant biological effects, including the modulation of gene expression associated with these diseases .
The biological activity of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine is primarily attributed to its ability to interact with estrogen receptors. This interaction can lead to:
- Ligand Binding : The compound may bind to ERs, mimicking or blocking the action of endogenous estrogens.
- Transcriptional Regulation : By binding to ERs, it may influence the transcription of target genes involved in cell proliferation and apoptosis.
This mechanism suggests potential therapeutic applications in hormone-dependent cancers .
Study on Breast Cancer Cells
A study explored the effects of compounds similar to 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine on breast cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis through ER-mediated pathways. The findings support the hypothesis that targeting estrogen receptors can be an effective strategy in treating hormone-sensitive tumors .
In Vivo Studies
In vivo experiments using animal models have demonstrated that derivatives of this compound exhibit anti-tumor activity. These studies suggest that the compound can effectively reduce tumor size and alter hormonal profiles in treated subjects, indicating its potential as a therapeutic agent against certain cancers .
Synthesis Methods
The synthesis of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine involves several steps:
- Formation of Azetidine Derivative : Starting from appropriate precursors, azetidine rings are formed through cyclization reactions.
- Fluoromethylation : The introduction of a fluoromethyl group is achieved via nucleophilic substitution reactions.
- Sulfonation : The final step involves the sulfonation process to yield the bis(4-methylbenzene-1-sulfonic acid) salt form, enhancing solubility and bioavailability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
